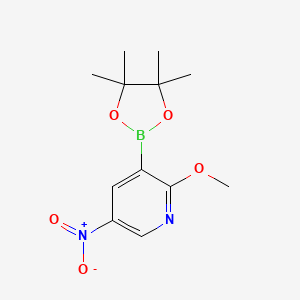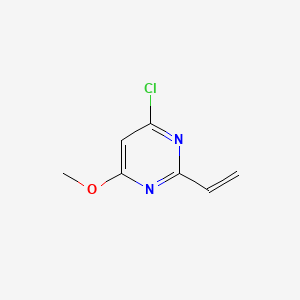
4'-Acetyl-3-chloro-4-methylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Acetyl-3-chloro-4-methylbiphenyl is a chemical compound with the CAS Number: 1345471-15-9. Its molecular weight is 244.72 and its IUPAC name is 1-(3’-chloro-4’-methyl [1,1’-biphenyl]-4-yl)ethanone .
Molecular Structure Analysis
The InChI code for 4’-Acetyl-3-chloro-4-methylbiphenyl is 1S/C15H13ClO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3 . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Scientific Research Applications of 4'-Acetyl-3-chloro-4-methylbiphenyl
Antitumor Activities
- A study explored the antitumor activities of 2-(4-Aminophenyl)benzothiazoles, which may include derivatives of 4'-Acetyl-3-chloro-4-methylbiphenyl. These compounds showed potent and selective antitumor activity against various cell lines, including breast, ovarian, colon, and renal cell lines. The study suggested that metabolism plays a central role in the mode of action of these benzothiazoles, with N-acetylation and oxidation being the main metabolic transformations (Chua et al., 1999).
DNA-Binding and Biological Activities
- Research on new nitrosubstituted acyl thioureas, which could be structurally related to 4'-Acetyl-3-chloro-4-methylbiphenyl, revealed their potential anti-cancer properties. DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy were conducted, indicating the possibility of these compounds being used in cancer treatment (Tahir et al., 2015).
Synthesis Methods
- A study detailed the synthesis of 4-Choloro-2-hydroxyacetophenone, a compound structurally related to 4'-Acetyl-3-chloro-4-methylbiphenyl, demonstrating the various chemical processes involved in its creation. This research provides insights into the methods that could be used for synthesizing similar compounds (Da-wei, 2011).
Analgesic and Anti-inflammatory Activities
- Derivatives of 4'-Acetyl-3-chloro-4-methylbiphenyl were studied for their potential analgesic and anti-inflammatory activities. The synthesized derivatives showed significant effects in animal studies, indicating their potential for medical applications in pain relief and inflammation treatment (Dewangan et al., 2015).
Chemical Reactivity and Biological Evaluation
- Another study investigated the chemical behavior of compounds related to 4'-Acetyl-3-chloro-4-methylbiphenyl and their biological activity. This research is crucial for understanding the potential therapeutic applications of such compounds (Farouk et al., 2021).
Crystal Structure and Theoretical Studies
- The crystal structure and density functional (DFT) calculations of compounds structurally similar to 4'-Acetyl-3-chloro-4-methylbiphenyl were analyzed to understand their physical properties better. Such studies are essential for developing new pharmaceuticals and materials (Guo, 2008).
Safety and Hazards
properties
IUPAC Name |
1-[4-(3-chloro-4-methylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTIKMNZRJZSLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718366 |
Source


|
| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345471-15-9 |
Source


|
| Record name | Ethanone, 1-(3′-chloro-4′-methyl[1,1′-biphenyl]-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)



![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)






